TRPA1 Antagonist Potency Comparison
The target compound exhibits potent antagonist activity at the human TRPA1 channel with an IC50 of 64 nM, measured via inhibition of cinnamaldehyde-induced Ca2+ influx in HEK293 cells expressing recombinant human TRPA1 [1]. This potency positions the compound as a validated TRPA1 ligand. In the broader TRPA1 antagonist landscape, the well-characterized clinical candidate HC-030031 (a xanthine-derived TRPA1 antagonist) displays an IC50 of approximately 700 nM against human TRPA1 in comparable calcium influx assays using allyl isothiocyanate (AITC) or cinnamaldehyde as agonists [2]. While a direct head-to-head comparison under identical assay conditions is not available, the cross-study comparable potency indicates the target compound is approximately 11-fold more potent than HC-030031 on a nominal IC50 basis. The target compound also demonstrates species-specific activity, with a rat TRPA1 IC50 of 390 nM versus human TRPA1 IC50 of 64 nM (approximately 6-fold species selectivity for human) [3].
HC‑030031: ~700 nM (human TRPA1)
Rat TRPA1: IC50 390 nM
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 64 nM (human TRPA1) |
| Comparator Or Baseline | HC-030031: ~700 nM (human TRPA1) |
| Quantified Difference | Target compound is approximately 11-fold more potent on a nominal IC50 basis |
| Conditions | Target compound: HEK293 cells expressing human TRPA1, cinnamaldehyde-induced Ca2+ influx, FLIPR assay, 20 min preincubation; HC-030031: HEK293 cells expressing human TRPA1, AITC- or cinnamaldehyde-induced Ca2+ influx, FLIPR assay |
Why This Matters
For researchers investigating TRPA1-mediated pain, neurogenic inflammation, or respiratory pharmacology, the 64 nM potency provides a validated starting point with meaningful target engagement at sub-micromolar concentrations, while the human/rat species selectivity informs in vivo experimental design.
- [1] BindingDB. BDBM50263527 (ChEMBL4087767). Affinity Data: IC50 = 64 nM. Assay Description: Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of cinnamaldehyde-induced Ca2+ influx. View Source
- [2] Eid SR, Crown ED, Moore EL, Liang HA, Choong KC, Dima S, Henze DA, Kane SA, Urban MO. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008 Oct 27;4:48. doi: 10.1186/1744-8069-4-48. IC50 ~700 nM against human TRPA1 in calcium influx assays. View Source
- [3] BindingDB. BDBM50263527 (ChEMBL4087767). Affinity Data: IC50 = 390 nM. Assay Description: Antagonist activity at rat TRPA1. View Source
